Pivalamidine hydrochloride

描述

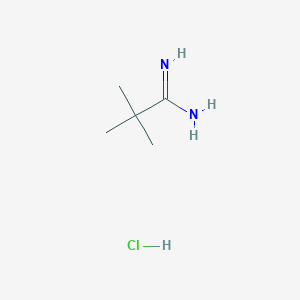

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2,2-dimethylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-5(2,3)4(6)7;/h1-3H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDGQYVTLGUJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939518 | |

| Record name | 2,2-Dimethylpropanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-73-8 | |

| Record name | Propanimidamide, 2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18202-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18202-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylpropanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivalamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Classification of Pivalamidine Hydrochloride

Pivalamidine hydrochloride is known by several systematic and common names, which are essential for its identification in scientific literature and chemical databases. nih.govtcichemicals.comfishersci.ca Its classification is determined by the functional groups present in its molecular structure.

The IUPAC name for the core structure is 2,2-dimethylpropanimidamide. nih.gov As a hydrochloride salt, the full IUPAC name is 2,2-dimethylpropanimidamide;hydrochloride. fishersci.ca Common synonyms include 2,2-Dimethylpropionamidine hydrochloride, Pivalimidamide hydrochloride, and tert-butylcarbamidine hydrochloride. tcichemicals.comfishersci.cacymitquimica.com

From a classification standpoint, this compound belongs to the class of organic compounds known as amidines. wikipedia.orgtcichemicals.com Specifically, it is a carboxamidine, indicating it is derived from a carboxylic acid. wikipedia.org The presence of the hydrochloride salt makes it an amidinium salt. wikipedia.org It is also categorized under non-heterocyclic nitrogen compounds and imines/amidines. tcichemicals.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2,2-dimethylpropanimidamide;hydrochloride fishersci.ca |

| CAS Registry Number | 18202-73-8 nih.govtcichemicals.comtcichemicals.com |

| Molecular Formula | C₅H₁₃ClN₂ fishersci.cacymitquimica.comchembk.com |

| Molecular Weight | 136.62 g/mol fishersci.cachembk.comlabscoop.com |

| InChIKey | ARDGQYVTLGUJII-UHFFFAOYSA-N fishersci.cacymitquimica.com |

| SMILES | CC(C)(C)C(=N)N.Cl fishersci.cacymitquimica.com |

Historical Context of Amidine Chemistry and Pivalamidine Hydrochloride

The study of amidines dates back to the 19th century, with the Pinner reaction, a classic method for their synthesis, being a key historical development. This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid to form an iminoether, which is then reacted with ammonia (B1221849) to yield the amidine. wikipedia.org Over the years, a variety of synthetic methods have been developed, including the direct amination of nitriles promoted by Lewis acids and the reaction of dimethylformamide acetal (B89532) with primary amines. wikipedia.org

While the broader history of amidine chemistry is well-documented, specific historical details regarding the first synthesis or discovery of pivalamidine hydrochloride are not extensively covered in readily available literature. However, its use as a reagent in modern organic synthesis is noted in various research articles, such as in the synthesis of pyrimidine (B1678525) and triazine derivatives. tcichemicals.comtcichemicals.com For instance, research has shown its utility in reacting with other compounds to form more complex heterocyclic structures. tcichemicals.com

Significance of Amidine Functional Groups in Chemical Sciences

Direct Synthesis Approaches for this compound

The most common and direct method for synthesizing amidine hydrochlorides, including this compound, is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgorganic-chemistry.orgsynarchive.com

The process begins with the treatment of a nitrile, such as pivalonitrile, with an alcohol like ethanol (B145695) in the presence of anhydrous hydrogen chloride gas. semanticscholar.org This forms an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This salt is typically not isolated. Subsequent reaction with ammonia (B1221849) or an amine leads to the formation of the corresponding amidine. wikipedia.orgsynarchive.com While the prompt mentions specific reactants like propanediamine, ethyl formylacetate, hydrazine (B178648), and sodium ethoxide for direct synthesis, the Pinner reaction from pivalonitrile remains the most established and primary route for creating this compound. The other mentioned reagents are more commonly associated with the subsequent cyclization reactions of the formed amidine to create heterocyclic systems.

While the direct reaction of propanediamine with hydrochloric acid is not a standard method for synthesizing this compound, diamines are used in the synthesis of cyclic amidines. For instance, enantiopure C2-chiral amidines can be synthesized from diamines and ∆2-oxazolinium salts or imidic ester salts. semanticscholar.org

Ethyl formylacetate is a β-dicarbonyl equivalent, which is a classic reactant for pyrimidine (B1678525) synthesis when combined with an amidine. The Pinner pyrimidine synthesis involves the condensation of amidines with 1,3-dicarbonyl compounds, such as β-keto esters or malonic esters, to yield substituted pyrimidines. slideshare.netmdpi.comresearchgate.net Therefore, while ethyl formylacetate is not used for the direct synthesis of this compound, it is a key reagent for its derivatization into pyrimidine structures. The reaction typically requires basic or acidic conditions to catalyze the condensation. slideshare.net

Hydrazine is a common reagent used in cyclization reactions with amidines and their derivatives to form nitrogen-containing heterocycles, particularly 1,2,4-triazoles. The condensation of an amidine with a hydrazine derivative, such as an acyl hydrazide, forms an acylamidrazone intermediate, which can then be cyclized, often through heating, to produce a substituted 1,2,4-triazole. researchgate.netscispace.com Palladium-catalyzed methods have also been developed where acyl amidines are formed and subsequently reacted with hydrazine to yield 1,2,4-triazoles. diva-portal.orgrsc.org Sodium ethoxide can be used as a base in these cyclization reactions.

Synthesis of Substituted Pivalamidine Derivatives

This compound is a versatile precursor for the synthesis of various substituted heterocyclic compounds, which are important in medicinal chemistry and materials science.

The synthesis of nitrogen-containing heterocycles from amidines is a broad and well-explored area of organic chemistry. frontiersin.orgmdpi.commdpi.com Pivalamidine can be used to create a variety of these structures.

Pyrimidines : The most common application is the synthesis of pyrimidines through condensation with 1,3-dicarbonyls or their equivalents. rhhz.net This [3+3] annulation is a foundational method for building the pyrimidine core. mdpi.com

1,2,4-Triazoles : As mentioned, reaction with hydrazine derivatives provides a reliable route to 1,2,4-triazoles. researchgate.netscispace.com

Other Heterocycles : Amidines can also react with various reagents to form other heterocyclic systems. For example, halogenation with sodium hypochlorite (B82951) can produce 3-halodiazirines. semanticscholar.org

The following table summarizes the synthesis of various nitrogen-containing heterocycles from amidine precursors.

| Heterocycle | Reagents | Key Features |

| Pyrimidines | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | Pinner synthesis, [3+3] annulation |

| 1,2,4-Triazoles | Hydrazine derivatives (e.g., acyl hydrazides) | Formation of acylamidrazone intermediate, thermal or catalyzed cyclization |

| 3-Halodiazirines | Sodium hypochlorite | Halogenation of the amidine |

The introduction of fluorine into heterocyclic compounds can significantly enhance their biological activity. clockss.org Consequently, the synthesis of fluorinated pyrimidines from amidine hydrochlorides is an area of active research. nih.govacs.org

A general and effective method involves the cyclocondensation of an amidine hydrochloride with a fluorinated three-carbon building block. nih.govorganic-chemistry.org For instance, this compound can be reacted with fluorinated β-diketo phosphorus ylides or other 1,3-dielectrophilic synthons containing fluorine to produce 4-trifluoromethyl- or 4-perfluoroalkyl-substituted pyrimidines. clockss.org

Recent methodologies have focused on developing milder and more efficient reaction conditions. One such approach utilizes potassium 2-cyano-2-fluoroethenolate, which reacts with a variety of amidine hydrochlorides, including that of pivalamidine (tert-butyl substituted), to give fluorinated aminopyrimidines in excellent yields without the need for basic additives. nih.gov Another strategy involves the reaction of amidine hydrochlorides with β-CF3-1,3-enynes, which can be controlled to produce either fluorinated pyrimidines or more complex pyrrolo[2,3-d]pyrimidines. acs.orgacs.org

The table below outlines examples of fluorinated precursors used in these syntheses.

| Fluorinated Precursor | Amidine Reactant | Resulting Product |

| Potassium 2-cyano-2-fluoroethenolate | This compound | 2-tert-Butyl-5-fluoro-4-aminopyrimidine |

| β-CF3-1,3-enynes | Amidine hydrochlorides | Fluorinated pyrimidines or Pyrrolo[2,3-d]pyrimidines |

| Trifluoromethyl β-diketo phosphorus ylides | Amidine hydrochlorides | 4-Trifluoromethyl-substituted pyrimidines |

Preparation of Ligand Precursors utilizing this compound

This compound serves as a valuable building block in the synthesis of various heterocyclic compounds that can function as ligand precursors. These precursors are instrumental in coordination chemistry, offering tunable steric and electronic properties for the development of novel catalysts and functional materials. rsc.org The reactivity of the amidine group in this compound allows for its cyclization with appropriate reagents to form stable ring systems.

A notable application is in the synthesis of pyrimidine and triazine derivatives. tcichemicals.com For instance, this compound reacts with an aldehyde equivalent and N-cyanothiourea to yield substituted pyrimidines. tcichemicals.com This reaction provides a straightforward route to functionalized pyrimidine rings, which are core structures in many ligands. Similarly, it can be used to produce triazine derivatives, further expanding its utility in creating a diverse range of ligand scaffolds. tcichemicals.com

Another significant synthetic application is the preparation of tetrahydropyrimidine (B8763341) derivatives. In a documented process, this compound is reacted with 1,3-diaminopropanol-2 in ethanol. google.com The mixture is refluxed, leading to the formation of 2-tert-Butyl-5-hydroxy-3,4,5,6-tetrahydropyrimidine hydrochloride in high yield. google.com This process demonstrates a direct and efficient method for creating substituted tetrahydropyrimidines, which are important intermediates for more complex molecules, including phosphoric-acid derivatives. google.com

The following table summarizes key findings from research on the preparation of ligand precursors from this compound.

| Product Class | Reactants | Conditions | Research Focus |

| Pyrimidine Derivatives | This compound, Aldehyde equivalent, N-cyanothiourea | Not specified | Synthesis of 2-substituted pyrimidines. tcichemicals.com |

| Triazine Derivatives | This compound, other reagents | Not specified | Synthesis of N,6-disubstituted 1,3,5-triazine-4,6-diamines. tcichemicals.com |

| Tetrahydropyrimidine Derivatives | This compound, 1,3-diaminopropanol-2 | Reflux in ethanol for 90 minutes | Preparation of intermediates for phosphoric-acid derivatives, achieving high yield (99%). google.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of any chemical compound, including this compound, is increasingly scrutinized through the lens of green chemistry. The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The 12 principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for achieving this sustainability. acs.org

Key principles applicable to the synthesis of this compound include:

Prevention of Waste : The primary principle is to prevent waste generation rather than treating it after it has been created. acs.org This is often measured by metrics like the E-factor (mass of waste per mass of product) or Process Mass Intensity (PMI), which is the ratio of all materials used to the weight of the active ingredient produced. acs.org An ideal synthesis of this compound would be designed to minimize these values.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org A reaction with high atom economy minimizes the formation of by-products.

Use of Safer Solvents and Auxiliaries : The choice of solvents has a significant environmental impact. A greener synthesis would prioritize the use of environmentally benign solvents, such as water or ethanol, and avoid hazardous organic solvents like chlorinated hydrocarbons. ejcmpr.com

Design for Energy Efficiency : Chemical processes should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. nih.gov The use of catalysts can facilitate reactions under milder conditions, thereby lowering energy consumption. ejcmpr.com

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided because they require additional reagents and generate waste. acs.orgnih.gov The use of highly specific catalysts, like enzymes, can often eliminate the need for such steps. acs.org

While specific research on a "green" synthesis route for this compound is not detailed in the provided results, applying these principles would involve selecting starting materials and reaction pathways that are inherently more efficient and environmentally friendly. This could include solvent-free reaction conditions or the use of biocatalysts to improve efficiency and reduce waste. mdpi.com

Scale-Up Considerations and Industrial Synthesis Research

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale is a complex process that requires careful planning and process optimization. univpancasila.ac.id This scale-up is an iterative process of trial and error, where process parameters are adjusted and challenged to ensure the final product consistently meets quality specifications. lupinepublishers.com

Successful scale-up hinges on a deep understanding of the fundamental principles of each unit operation. researchopenworld.com Key considerations include:

Technology Transfer and Equipment : The process must be transferable to larger equipment. Maintaining similarity between lab-scale and production-scale equipment (geometric, kinematic, and dynamic similarity) is crucial to minimize the need for extensive re-validation. researchopenworld.comcleanroomtechnology.com The size, speed, and power of industrial reactors and processing equipment have a significant impact on the entire process and must be matched to the required batch size for efficiency. lupinepublishers.com

Critical Process Parameters (CPPs) : Identifying and controlling CPPs is essential. These are parameters like temperature, pressure, reaction time, and the rate of reagent addition that can impact the quality of the final product. researchopenworld.com During scale-up, these parameters are challenged to establish a robust and validated operating range. lupinepublishers.com

Process Efficiency and Economics : While early-stage synthesis may prioritize the timely delivery of material, industrial-scale production focuses heavily on efficiency and cost-effectiveness. lupinepublishers.com This involves optimizing reaction yields, reducing cycle times, and minimizing the use of expensive or hazardous reagents.

Material Properties and Handling : The physical characteristics of raw materials and intermediates, such as particle size distribution and flowability, can significantly affect the process at a larger scale. ima.it The logistics of handling bulk materials, from hopper flow to feeding systems, become critical considerations that are not always apparent at the lab bench. ima.it

The following table outlines the primary factors to consider during the industrial scale-up of a chemical synthesis like that of this compound.

| Factor | Key Considerations | Rationale |

| Process & Equipment | Geometric, kinematic, and dynamic similarity; Technology transfer protocols. researchopenworld.comcleanroomtechnology.com | Ensures that the process behaves predictably at a larger scale, reducing the need for complete re-validation. cleanroomtechnology.com |

| Critical Parameters | Identification of CPPs (e.g., temperature, time); Establishing and validating operating ranges. lupinepublishers.comresearchopenworld.com | Guarantees consistent product quality and process robustness by controlling variables that have the greatest impact. researchopenworld.com |

| Efficiency & Cost | Optimization of yields; Reduction of cycle times; Minimizing reagent cost. lupinepublishers.com | Shifts the focus from speed of discovery (lab) to economic viability and sustainability (industrial). lupinepublishers.com |

| Material Handling | Powder flowability; Homogeneity of blends; Hopper and feeder design. ima.it | Physical properties of bulk materials can cause processing issues (e.g., clogging, uneven reaction) at scale that are not present in small batches. ima.it |

Nucleophilic Reactivity of the Amidine Functional Group

The amidine functional group, characterized by the R-C(=NR')-NR₂'' structure, is a key determinant of the chemical behavior of this compound. Amidines are recognized as one of the strongest uncharged or unionized bases, significantly more basic than their amide analogues. wikipedia.org This heightened basicity stems from the ability of the amidine group to delocalize the positive charge across both nitrogen atoms upon protonation at the sp²-hybridized imino nitrogen. wikipedia.org This results in the formation of a resonance-stabilized amidinium ion, which possesses identical carbon-nitrogen bond lengths. wikipedia.org

The nitrogen atoms in the amidine group possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity allows pivalamidine to participate in various chemical transformations. The general reactivity of the amidine group suggests it can undergo several types of reactions:

Alkylation: The nucleophilic nitrogen atoms can react with electrophiles such as alkyl halides, leading to the formation of N-alkylated amidinium salts.

Condensation: Reactions with dicarbonyl compounds, like α,β-diketones, can lead to the formation of heterocyclic structures, such as imidazoles.

Cyclization: Cyclization is one of the most significant reaction types for amidines, leading to a variety of heterocyclic compounds that incorporate the -N=C-N= fragment. semanticscholar.org

The reactivity of the amidine group is also influenced by substitution. Studies on various N¹N¹-dimethylamidines have shown that the sensitivity of the amidine group to substitution at the imino nitrogen is dependent on the polar effects of substituents at the amidino carbon atom. researchgate.net

Electrochemical Behavior and Oxidation Mechanisms

The electrochemical properties of amidine hydrochlorides have been investigated to understand their redox behavior. Studies involving cyclic voltammetry of various amidines have been performed at platinum and vitreous carbon electrodes. researchgate.net For instance, the electrochemical behavior of N,N-dimethyl-N′-phenylformamidine hydrochloride on a platinum electrode showed an oxidation peak at +0.90 V (vs. Ag/Ag+ 0.01 M in CH₃CN −0.1 M LiClO₄), which was attributed to the oxidation of the chloride anion. researchgate.net

However, preparative electrooxidations of the amidines studied have generally been unsuccessful. This is due to the strong and rapid passivation of the anode, a phenomenon where a non-conductive layer forms on the electrode surface, preventing further oxidation. researchgate.net While specific detailed studies on the oxidation mechanism of this compound are not extensively documented in the provided literature, the general behavior of similar amidines suggests that the amidine group itself can be subject to electrochemical processes, although these are often complicated by anode passivation. researchgate.net

Table 1: Electrochemical Behavior of a Representative Amidine Hydrochloride

| Compound | Electrode | Oxidation Peak Potential (V vs. Ag/Ag⁺ 0.01 M) | Assigned to | Observation |

|---|---|---|---|---|

| N,N-dimethyl-N′-phenylformamidine hydrochloride | Platinum | +0.90 | Oxidation of Chloride Anion | Preparative electrolysis was hindered by strong and rapid passivation of the anode. researchgate.net |

Comparative Reactivity Studies with Structurally Similar Amidine Compounds

The reactivity of pivalamidine can be understood in the context of other amidine compounds by comparing their fundamental chemical properties, such as basicity (pKa). The pKa values of three series of N¹N¹-dimethylamidines—propionamidines, isobutyramidines, and pivalamidines—have been measured in 95.6% ethanol. researchgate.net These values were correlated with Hammett σ and σ⁰ constants, as well as with the pKa values of the corresponding primary amines (RxNH₂). researchgate.net

The analysis revealed that the sensitivity of the amidine group's basicity to substitution at the imino nitrogen (the ρ value in the Hammett correlation) is influenced by the steric and electronic effects of the substituent at the amidino carbon. researchgate.netresearchgate.net A comparison of the regression parameters for these series with those for N¹N¹-dimethyl-formamidines and -acetamidines demonstrates a clear trend. researchgate.net A good linear correlation exists between the slope of the correlation line (ρ) and the Taft σ* constant of the substituent at the amidino carbon atom, indicating that as the substituent becomes more electron-donating and sterically bulky (from formamidine (B1211174) to pivalamidine), the sensitivity of the amidine's pKa to changes on the imino nitrogen is altered. researchgate.net

Table 2: Comparison of Regression Parameters for N¹N¹-dimethylamidines

| Amidine Series | Substituent at Amidino Carbon | Key Observation |

|---|---|---|

| Formamidines | H | Baseline for comparison. researchgate.net |

| Acetamidines | CH₃ | Compared with other series to show the effect of alkyl substitution. researchgate.net |

| Propionamidines | CH₂CH₃ | Part of a study correlating pKa values with substituent constants. researchgate.net |

| Isobutyramidines | CH(CH₃)₂ | Part of a study correlating pKa values with substituent constants. researchgate.net |

| Pivalamidines | C(CH₃)₃ | The sensitivity of the amidine group to substitution at the imino nitrogen depends on the polar effects of the substituent at the amidino carbon. researchgate.netresearchgate.net |

Mechanistic Investigations of Derivatization Reactions

This compound serves as a nucleophile in reactions with various substrates, particularly halogenated heterocyclic compounds. wur.nl The mechanisms of these nucleophilic substitution reactions can be complex, often deviating from simple direct substitution.

Cine substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile attaches to the carbon atom adjacent to the one that bore the leaving group. wur.nlgovtpgcdatia.ac.in This phenomenon is distinct from direct substitution where the nucleophile replaces the leaving group at the same position.

One mechanism through which cine substitution can occur is the S(AE)cine mechanism. wur.nl This process involves the initial addition of the nucleophile (e.g., the amidine) to the carbon atom adjacent to the halogen-bearing carbon. wur.nl This is followed by protonation and the subsequent elimination of a hydrogen halide to yield the final product. wur.nl this compound has been used as a reagent in reactions with 5- and 6-halogenopyrimidines, where cine substitution products can be formed. wur.nl For example, the reaction of 4-bromo-5-ethoxypyridine with potassium amide proceeds via an elimination-addition (hetaryne) mechanism, but an addition-elimination pathway is also a recognized route for cine substitution in other systems. wur.nl

Tele substitution occurs when the incoming nucleophile bonds to a carbon atom that is separated from the carbon originally attached to the leaving group by one or more ring atoms. wur.nl Several mechanisms have been proposed for tele substitution. wur.nl

One such mechanism is the SN(AE) mechanism. wur.nl A key feature of this process is that the initial nucleophilic addition takes place at a position remote from the leaving group. wur.nl For example, in the context of halogenated azaaromatics, a nucleophile like the amidine derived from this compound could add to a distant carbon atom in the ring, initiating a cascade of electronic shifts that ultimately leads to the expulsion of the halide ion and formation of the tele substituted product. wur.nl

The S(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a well-established pathway for nucleophilic substitution in heterocyclic systems, particularly with pyrimidines. wikipedia.orgwur.nl This mechanism is fundamentally different from simple addition-elimination or elimination-addition pathways.

The process is initiated by the nucleophilic addition of a reagent, such as an amidine, to the heterocyclic ring. wikipedia.org This is followed by the cleavage of a bond within the ring, leading to a ring-opened intermediate. wur.nl Finally, a new ring is formed through recyclization, often expelling the original leaving group in the process. wikipedia.org Isotopic labeling studies have been crucial in confirming this mechanism, demonstrating that atoms from the original heterocyclic ring can be exchanged with atoms from the nucleophile. wikipedia.org Reactions involving the treatment of substituted pyrimidines with nucleophiles like potassium amide are classic examples where the S(ANRORC) mechanism is operative. wikipedia.orgwur.nl Given that this compound is used as a nucleophile with halogenopyrimidines, the S(ANRORC) mechanism represents a plausible pathway for the observed substitution products. wur.nlwur.nl

Computational Chemistry and Theoretical Studies of Pivalamidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of Pivalamidine hydrochloride. rsc.orgnih.gov These calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. This information is vital for predicting the molecule's reactivity, stability, and intermolecular interaction sites.

Key electronic properties that can be determined through quantum chemical calculations include:

| Property | Significance |

| Molecular Orbital Energies (HOMO/LUMO) | Indicates the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity in chemical reactions. |

| Electron Density Distribution | Reveals the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. |

| Electrostatic Potential Maps | Visualizes the charge distribution and predicts how the molecule will interact with other charged or polar species. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar solvents and biological targets. |

These calculations provide a detailed picture of the electronic landscape of this compound, offering insights into its fundamental chemical nature. derpharmachemica.com

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of this compound. rsc.orgmdpi.com By simulating the movement of atoms over time, MD can reveal the preferred shapes of the molecule and the energy barriers between different conformations.

Understanding the conformational preferences of this compound is essential for several reasons:

Receptor Binding: The biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into the binding site of a protein.

Physical Properties: Conformational flexibility can influence properties such as solubility and crystal packing.

Reactivity: The accessibility of reactive sites can be dependent on the molecule's conformation.

MD simulations can provide data on dihedral angle distributions, root-mean-square deviation (RMSD) of atomic positions, and the radius of gyration, all of which help to characterize the dynamic behavior and conformational flexibility of this compound.

Prediction of Spectroscopic Properties through Theoretical Models

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra. Theoretical calculations can provide valuable insights into the vibrational and electronic spectra of the molecule.

Table of Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Properties |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities, corresponding to the stretching and bending of chemical bonds. |

| Raman Spectroscopy | Complementary vibrational information to IR spectroscopy. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts of protons and carbons, providing information about the chemical environment of each atom. |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths, which correspond to the absorption of light in the ultraviolet and visible regions. |

By simulating these spectra, researchers can gain a deeper understanding of the molecule's structure and bonding.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. rsc.org For this compound, theoretical methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for understanding how the molecule might be synthesized or how it might react in a biological system.

Key aspects of reaction mechanism elucidation that can be addressed computationally include:

Identification of Intermediates and Transition States: Locating the structures of transient species along a reaction coordinate.

Calculation of Reaction Energy Profiles: Determining the energy changes that occur during a reaction, including the activation energy which governs the reaction rate.

Kinetic and Thermodynamic Analysis: Predicting the feasibility and rate of a reaction under different conditions.

These computational studies can provide a detailed, step-by-step picture of chemical transformations involving this compound.

Ligand Design and Virtual Screening Methodologies

In the context of drug discovery, this compound can serve as a scaffold or a starting point for the design of new therapeutic agents. nih.gov Computational techniques such as ligand-based and structure-based virtual screening are instrumental in this process. nih.gov

Ligand-Based Virtual Screening: This approach uses the known structure of an active molecule like this compound to search large chemical databases for compounds with similar properties. This can be based on 2D similarity (e.g., fingerprints) or 3D shape and pharmacophore matching.

Structure-Based Virtual Screening: If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how this compound and other potential ligands might bind to it. This helps in identifying compounds that are likely to have high binding affinity and specificity.

These in silico methods accelerate the drug discovery process by prioritizing a smaller number of promising candidates for experimental testing, thereby saving time and resources. mdpi.com

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on this compound to generate a detailed article that adheres to the requested outline. The search results lack specific studies on its mechanisms of biological activity, including enzyme inhibition, protein interactions, and its effects on cellular pathways such as cyclin downregulation, NF-κB modulation, and Beta-Catenin/T-Cell Factor interactions. Furthermore, no preclinical in vivo studies detailing its therapeutic efficacy as an anticancer agent were found.

Therefore, it is not possible to provide a scientifically accurate and thorough article strictly following the provided structure without resorting to speculation. The requested topics are highly specific and require dedicated research that does not appear to be published in the public domain for this particular compound.

Biological and Pharmacological Research on Pivalamidine Hydrochloride

Anticancer Properties and Associated Pathways

Synergistic Effects in Combination Therapies

The utility of guanidine-containing compounds can be significantly enhanced when used in combination with other therapeutic agents, a strategy aimed at overcoming drug resistance and improving efficacy. nih.govnih.gov

Research into guanidine (B92328) derivatives has demonstrated synergistic antibacterial effects. For instance, the guanidine compound isopropoxy benzene (B151609) guanidine (IBG), which on its own has no activity against Gram-negative bacteria, shows a synergistic antibacterial effect when combined with colistin. nih.gov This combination allows for the potentiation of colistin's activity, potentially reducing the required dosage and associated toxicity. nih.gov Similarly, guanethidine, a simple guanidine compound, has been shown to act synergistically with rifampicin, enhancing its activity against multidrug-resistant Gram-negative bacteria. nih.gov

The mechanism behind this synergy often involves membrane permeabilization. Guanidinium-functionalized molecules can disrupt the bacterial outer membrane, thereby facilitating the entry of conventional antibiotics that would otherwise be ineffective. nih.govnih.gov This adjuvant strategy is a promising approach to combatting bacterial resistance and revitalizing the utility of existing antibiotic arsenals. nih.gov A checkerboard assay, a common method to evaluate synergistic effects, has shown that combinations of different antimicrobial polymers—one featuring quaternary ammonium (B1175870) and the other guanidinium (B1211019)—can achieve synergistic or additive effects in inhibiting bacterial growth. nih.gov

| Combination Agent | Synergistic Partner | Target Pathogen Type | Observed Effect | Reference |

| Isopropoxy benzene guanidine (IBG) | Colistin | Gram-negative bacteria | Enhanced antibacterial activity | nih.gov |

| Guanethidine | Rifampicin | Multidrug-resistant Gram-negative bacteria | Enhanced antibacterial activity | nih.gov |

| Guanidinium homopolymer | Quaternary ammonium homopolymer | ESKAPE pathogens | Synergistic or additive growth inhibition | nih.gov |

| Lipoguanidine 5g | Rifampicin | K. pneumonia, A. baumannii, P. aeruginosa, E. coli | Up to 256-fold reduction in antibiotic MIC | nih.gov |

| Lipoguanidine 5g | Novobiocin | Gram-negative bacteria | Up to 64-fold potentiation of antibiotic | nih.gov |

Antimicrobial Properties and Mechanisms of Action

Guanidine and its derivatives are recognized for their broad-spectrum antimicrobial activities, targeting bacteria, fungi, and viruses. nih.govpurkh.com The antimicrobial efficacy is largely attributed to the positively charged guanidinium group, which plays a pivotal role in the interaction with negatively charged components of microbial cell surfaces. researchgate.netmdpi.com This electrostatic attraction is the initial step in a cascade of events leading to microbial cell death. acs.org

Inhibition of Pathogen Growth

Guanidine-containing compounds effectively inhibit the growth of a wide range of pathogens, including multidrug-resistant (MDR) strains. nih.govnih.gov Their activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

For example, novel tetralone derivatives incorporating an aminoguanidinium moiety have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 2 μg/mL. mdpi.com Similarly, isopropoxy benzene guanidine (IBG) shows strong inhibitory activity against MDR Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci. nih.gov The table below summarizes the reported antimicrobial activities of various guanidine derivatives against selected pathogens.

| Compound Class | Pathogen | MIC (μg/mL) | Reference |

| Tetralone-aminoguanidinium derivative | Methicillin-resistant S. aureus (MRSA) | 2 | mdpi.com |

| 4-Aminoquinoline-hydrazone hybrid (HD6) | Bacillus subtilis | 8 | mdpi.com |

| 4-Aminoquinoline-hydrazone hybrid (HD6) | Pseudomonas aeruginosa | 16 | mdpi.com |

| Benzamidine analogue | Porphyromonas gingivalis | 31.25 - 62.5 | mdpi.com |

| Labdane-epoxy-oyl guanidine | Gram-negative and Gram-positive strains | Not specified | nih.gov |

Membrane Disruption and Intracellular Effects

The primary mechanism of action for many guanidine-based antimicrobials is the disruption of the bacterial cell membrane. acs.orgmdpi.com The positively charged guanidinium headgroup interacts electrostatically with negatively charged components of the bacterial membrane, such as phosphatidylglycerol and cardiolipin (B10847521) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govnih.gov

This interaction leads to membrane perturbation and increased permeability, causing a dissipation of the proton motive force (PMF) and leakage of essential intracellular components like proteins and DNA. nih.govmdpi.commdpi.com Scanning electron microscopy has visually confirmed that treatment with guanidine derivatives causes significant damage to bacterial membranes, leading to rupture and cell lysis. mdpi.com

Beyond direct membrane lysis, some guanidine compounds can translocate across the membrane without causing complete disruption. nih.gov Once inside the cell, they can interfere with various intracellular processes. These intracellular effects can include the precipitation of cytosolic components, binding to DNA and RNA, and inhibition of key enzymes like dihydrofolate reductase (DHFR). nih.govmdpi.commdpi.com Studies have also observed an accumulation of intracellular ATP following treatment with certain guanidine compounds, suggesting interference with cellular energy metabolism. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. researchgate.net For guanidine-containing compounds, SAR analyses focus on optimizing antimicrobial potency while minimizing toxicity by systematically modifying different parts of the molecular scaffold. researchgate.netmdpi.com

Influence of Structural Modifications on Biological Activity

The Guanidine Group: The terminal guanidine group is considered vital for both antibacterial and antifungal activities. nih.govmdpi.com Its ability to be protonated and form strong hydrogen bonds is a key determinant of membrane disruptive properties. nih.gov Modifications that deactivate the guanidinium group, such as substitution with a primary amine or urea, can lead to a significant decrease or complete loss of antibacterial activity. sci-hub.semdpi.com

Lipophilicity and Side Chains: The balance between the cationic guanidinium group and lipophilic moieties is crucial. For antimicrobial polymers, an ideal composition often involves a low level of lipophilicity to maintain selectivity for bacterial cells over host cells. researchgate.net In a series of guanidine-functionalized labdane (B1241275) diterpenoids, specific stereoisomers—namely labdan-8,13(R)-epoxy-15-oyl guanidine and labdan-8,13(S)-epoxy-15-oyl guanidine—were identified as the most promising candidates due to their broad antimicrobial effects and moderate toxicity. nih.gov The length of the side chain is also critical; for guanidine-containing polyhydroxyl macrolides, a chain of 9 or 11 carbons is necessary for bioactivity. mdpi.com

Computational Approaches to SAR Analysis

Computational methods are increasingly used to elucidate and predict the SAR of bioactive molecules, accelerating the drug design process. mdpi.com Techniques like molecular docking and molecular dynamics (MD) simulations provide insights into the binding modes and interactions of compounds with their biological targets at an atomic level. nih.govd-nb.info

For guanidine derivatives, docking studies have been used to investigate their binding capacity with essential bacterial enzymes, such as dihydrofolate reductase (DHFR). mdpi.com These studies can help rationalize the observed antimicrobial activity and guide the design of more potent inhibitors. For example, the binding mode of potent guanidine derivatives to the muscarinic M2 receptor has been explored computationally, revealing key hydrogen-bond networks between the guanidine group and specific amino acid residues like N404 and A194. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of 3-hydroxypyridine-4-one derivatives, QSAR models revealed that topological parameters were significant for their antimicrobial activity against S. aureus and C. albicans. mdpi.com These computational approaches are invaluable for predicting the activity of new compounds and prioritizing synthetic efforts. mdpi.comd-nb.info

Potential Therapeutic Applications and Drug Discovery in Pivalamidine Hydrochloride Research

While this compound itself is not typically characterized as a therapeutic agent, its significance in drug discovery lies in its role as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure provides a valuable scaffold for the creation of various heterocyclic compounds, particularly substituted pyrimidines, which are known to interact with a wide range of biological targets.

Identification of Molecular Targets

Research efforts have indirectly linked this compound to specific molecular targets through the biological evaluation of compounds synthesized using this reagent. A notable area of investigation is in the development of kinase inhibitors, a critical class of drugs in oncology.

Patents have detailed the use of this compound in the synthesis of novel dihydropyridopyrimidinyl and dihydronaphthyridinyl compounds. These resulting molecules have been identified as modulators of kinase activity, with a particular focus on Raf kinases . google.com Raf kinases, including BRAF, are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various human cancers. The V600E mutation in the BRAF gene, for instance, leads to constitutive kinase activity and is a known driver in a significant percentage of malignant melanomas, colorectal cancers, and papillary thyroid carcinomas. google.com

The compounds synthesized using this compound are designed to inhibit these mutated and constitutively active Raf kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation. google.com Beyond Raf kinases, related research on pyrimidine (B1678525) derivatives points to a broader range of potential kinase targets that could be relevant for compounds derived from this compound. These include:

c-Abl: A tyrosine kinase implicated in chronic myeloid leukemia.

c-Kit: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors.

VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.

PDGFR (Platelet-Derived Growth Factor Receptor): A receptor tyrosine kinase involved in cell growth and division.

p38 MAP Kinase: A kinase involved in cellular responses to stress and inflammation.

The ability to generate a diverse library of pyrimidine-based structures from this compound allows for the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity against these and other important kinase targets.

Table 1: Potential Molecular Targets for Drug Candidates Derived from this compound

| Molecular Target | Target Class | Associated Disease Areas |

| Raf Kinases (e.g., BRAF) | Serine/Threonine Kinase | Malignant Melanoma, Colorectal Cancer, Papillary Thyroid Carcinoma |

| c-Abl | Tyrosine Kinase | Chronic Myeloid Leukemia |

| c-Kit | Receptor Tyrosine Kinase | Gastrointestinal Stromal Tumors |

| VEGFR | Receptor Tyrosine Kinase | Various Cancers (inhibition of angiogenesis) |

| PDGFR | Receptor Tyrosine Kinase | Various Cancers |

| p38 MAP Kinase | Serine/Threonine Kinase | Inflammatory Diseases, Cancer |

Development of New Drug Candidates

The utility of this compound as a synthetic precursor has been demonstrated in the development of new drug candidates for proliferative diseases. The primary strategy involves the condensation of this compound with a suitable chemical partner to form the core pyrimidine structure, which is then further elaborated to produce the final active compound.

For example, a patented synthesis route describes the reaction of this compound with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in the presence of a base to form a key pyrimidine intermediate. google.com This intermediate serves as a scaffold for the subsequent addition of other chemical moieties to create a library of potential kinase inhibitors. google.com

These drug candidates are being investigated for the treatment of a range of human cancers, including:

Malignant melanoma

Colorectal cancer

Ovarian cancer

Papillary thyroid carcinoma

Non-small cell lung cancer

Mesothelioma

Furthermore, the anti-inflammatory properties of some kinase inhibitors suggest potential applications in non-cancerous proliferative or inflammatory conditions such as rheumatoid arthritis and retinopathies, including diabetic retinal neuropathy and macular degeneration. google.com

The development process for these new drug candidates involves several key stages where the initial pyrimidine synthesis using this compound is crucial:

Scaffold Synthesis: Creation of the core pyrimidine ring system.

Library Generation: Synthesis of a diverse range of derivatives by modifying substituents on the pyrimidine scaffold.

Biological Screening: Testing the synthesized compounds for their inhibitory activity against the target kinases.

Lead Optimization: Modifying the most promising compounds to improve their potency, selectivity, and pharmacokinetic properties.

While this compound is an early-stage component in this process, its role is fundamental in enabling the creation of the foundational chemical structures from which these potential new therapies are derived.

Advanced Analytical Characterization in Research of Pivalamidine Hydrochloride

Chromatographic Techniques for Purity and Degradation Analysis

Chromatographic methods are paramount for separating pivalamidine hydrochloride from impurities, including starting materials, by-products, and degradation products. These techniques are central to assessing the purity of the compound and studying its stability under various conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique indispensable for the identification of impurities and degradation products, especially those present at trace levels. globalresearchonline.netjpionline.org It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, which provides critical molecular weight information.

Research Findings: In the context of this compound, LC-MS is employed in forced degradation studies to elucidate its stability profile. The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis. jpionline.orgnih.gov The resulting samples are analyzed by LC-MS to separate the degradation products and identify them based on their mass-to-charge ratio (m/z). Pivalamidine (C₅H₁₂N₂) has a molecular weight of 100.17 g/mol . In positive ion electrospray ionization (ESI) mode, the parent compound would be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 101.1. A primary degradation pathway for an amidine is hydrolysis to the corresponding amide (pivalamide), which would produce a distinct m/z signal, allowing for its unambiguous identification. nih.govresearcher.life

Table 2: Potential Degradation Products of this compound Identified by LC-MS

| Compound | Structure | Molecular Formula | Expected [M+H]⁺ (m/z) | Potential Origin |

| Pivalamidine | C₅H₁₂N₂ | C₅H₁₃N₂⁺ | 101.1 | Parent Compound |

| Pivalamide | C₅H₁₁NO | C₅H₁₂NO⁺ | 102.1 | Hydrolytic Degradation |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are essential for confirming the chemical structure of this compound and for its quantitative analysis. These methods provide detailed information about the compound's molecular framework, functional groups, and concentration in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for the structural elucidation of organic molecules like this compound. hyphadiscovery.comresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to confirm the atomic connectivity and verify the compound's identity. hyphadiscovery.comnih.gov

Research Findings: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its unique proton environments. A sharp singlet with a high integration value (9H) would appear in the upfield region (around 1.2-1.4 ppm), characteristic of the nine equivalent protons of the tert-butyl group. Broader signals corresponding to the protons on the nitrogen atoms of the amidinium group (-C(NH₂)₂) would be expected further downfield. The ¹³C NMR spectrum would complement this by showing characteristic signals for the tert-butyl carbons (a quaternary carbon and three equivalent methyl carbons) and a downfield signal for the amidinium carbon, confirming the core structure of the molecule. uobasrah.edu.iq

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~1.3 | Singlet | -C(CH ₃)₃ |

| broad | Singlet | -NH ₂ | |

| ¹³C NMR | ~27 | Quartet | -C(C H₃)₃ |

| ~40 | Singlet | -C (CH₃)₃ | |

| ~170 | Singlet | C (NH₂)₂⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The IR spectrum provides a molecular "fingerprint" by showing the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. edinburghanalytical.com

Research Findings: The FTIR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. Strong bands corresponding to N-H stretching vibrations of the primary amine group in the amidinium ion are expected in the region of 3100-3300 cm⁻¹. A strong, sharp absorption band around 1650-1680 cm⁻¹ would be indicative of the C=N stretching of the amidinium group. Additionally, C-H stretching and bending vibrations from the tert-butyl group would be observed in their typical regions (around 2850-2960 cm⁻¹ and 1365-1470 cm⁻¹, respectively). researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amidinium (-NH₂) | 3100 - 3300 |

| C-H Stretch | tert-Butyl (-C(CH₃)₃) | 2850 - 2960 |

| C=N Stretch | Amidinium (C=N⁺) | 1650 - 1680 |

| C-H Bend | tert-Butyl (-C(CH₃)₃) | 1365 - 1470 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust technique primarily used for the quantitative analysis of compounds in solution. iajps.com It relies on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance (Beer-Lambert law).

Research Findings: this compound lacks an extensive system of conjugated pi-bonds or aromatic rings, which are typical chromophores that absorb strongly in the UV-Vis range. Therefore, it is not expected to exhibit a strong, characteristic absorption profile across the 200-800 nm spectrum. Its maximum absorbance (λmax) is likely to be in the lower UV region, typically below 220 nm, arising from n → σ* electronic transitions within the amidine functional group. researchgate.net While not ideal for qualitative identification, this absorbance can be effectively used for quantitative purposes, such as determining concentration in dissolution studies or for assays, provided a single, fixed wavelength is used where absorbance is linear with concentration. ufrgs.brjppres.com

Table 5: UV-Vis Spectroscopic Properties of this compound

| Parameter | Finding | Application |

| λmax | < 220 nm | Limited use for structural identification. |

| Molar Absorptivity (ε) | Low | Requires sensitive instrumentation for low concentrations. |

| Quantitative Analysis | Feasible at a fixed wavelength | Used for concentration determination via Beer-Lambert Law. |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique utilized for the precise determination of a molecule's molecular weight and the study of its fragmentation patterns. In the analysis of this compound, mass spectrometry provides essential information for confirming its chemical identity and elucidating its structure.

High-resolution mass spectrometry (HRMS) is employed to obtain the accurate mass of the protonated molecule, [M+H]⁺. This measurement is critical for confirming the elemental composition of this compound. The fragmentation of the parent ion is then induced, typically through collision-induced dissociation (CID), to generate a series of product ions. The analysis of these fragment ions offers valuable insights into the compound's structural connectivity.

Key fragmentation pathways for compounds containing amide and amine functionalities often involve characteristic losses. For instance, the cleavage of bonds adjacent to functional groups can lead to the formation of stable carbocations or acylium ions. While specific experimental data for this compound is not publicly available, a hypothetical fragmentation pattern can be proposed based on its structure.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (Hypothetical) | Description |

|---|---|---|

| [M+H]⁺ | [Calculated MW + 1] | Protonated molecular ion |

| Fragment 1 | [Value] | Loss of a specific neutral fragment (e.g., ammonia) |

| Fragment 2 | [Value] | Cleavage of the pivaloyl group |

Note: The m/z values in this table are hypothetical and would need to be confirmed by experimental analysis.

Electrochemical Methods for Redox Characterization

Electrochemical methods are employed to investigate the redox properties of a compound, providing insights into its electron transfer behavior. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to characterize the oxidation and reduction potentials of this compound.

In a typical electrochemical experiment, the compound is dissolved in a suitable solvent with a supporting electrolyte, and the potential is swept across a working electrode. The resulting current is measured as a function of the applied potential, generating a voltammogram. The peaks in the voltammogram correspond to the redox events of the analyte.

For this compound, these methods could reveal whether the amidine or other functional groups are susceptible to oxidation or reduction within a given potential window. This information is valuable for understanding its potential metabolic pathways and for developing electrochemical sensors for its detection.

Table 3: Key Parameters from Electrochemical Analysis

| Parameter | Description |

|---|---|

| Epa | Anodic peak potential (Oxidation) |

| Epc | Cathodic peak potential (Reduction) |

| Ipa | Anodic peak current |

| Ipc | Cathodic peak current |

Advanced Techniques for Environmental and Biological Matrix Analysis

The detection and quantification of this compound in complex matrices such as environmental samples (e.g., water, soil) or biological fluids (e.g., plasma, urine) require highly sensitive and selective analytical methods. mdpi.comnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses. rsc.org

This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org The sample is first introduced into the LC system, where this compound is separated from other matrix components. The eluent from the LC is then directed to the mass spectrometer, where the compound is ionized and fragmented. Specific parent-to-product ion transitions are monitored in a mode known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides excellent specificity and allows for accurate quantification even at very low concentrations.

Sample preparation is a critical step in the analysis of complex matrices and often involves techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte of interest prior to LC-MS/MS analysis.

Supramolecular Chemistry and Pivalamidine Hydrochloride

Host-Guest Interactions and Molecular Recognition

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, driven by non-covalent interactions. wikipedia.org The pivalamidine cation, formed upon dissolution of pivalamidine hydrochloride, possesses features that make it a potential guest for various host molecules. The positively charged amidinium group can engage in strong electrostatic and hydrogen-bonding interactions with hosts containing complementary functionalities such as crown ethers, calixarenes, and cucurbiturils, which have electron-rich cavities.

Molecular recognition is the specific binding between a host and a guest. The specificity of these interactions is governed by factors such as size, shape, and electronic complementarity. The bulky tert-butyl group of pivalamidine would play a crucial role in its molecular recognition, sterically influencing how it fits within a host's binding site. For instance, a host with a sufficiently large and hydrophobic cavity could encapsulate the tert-butyl group, while the amidinium moiety interacts with a more polar region of the host.

The amidine functional group is known to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are fundamental to molecular recognition processes. nih.gov In the case of this compound, the protonated amidinium ion is an excellent hydrogen bond donor, capable of forming strong and directional hydrogen bonds with suitable acceptor groups on a host molecule.

Table 1: Potential Host-Guest Interactions Involving Pivalamidine Cation

| Host Type | Potential Binding Site for Pivalamidine Cation | Driving Interactions |

| Crown Ethers | The macrocyclic cavity | Ion-dipole interactions, Hydrogen bonding |

| Calixarenes | The hydrophobic cavity and the upper/lower rim | Hydrophobic interactions, Cation-π interactions |

| Cucurbiturils | The central hydrophobic cavity and carbonyl portals | Hydrophobic interactions, Ion-dipole interactions |

| Anionic Hosts | Negatively charged binding pockets | Electrostatic interactions, Hydrogen bonding |

Self-Assembly and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The amphiphilic nature of pivalamidine, with its polar amidinium head and nonpolar tert-butyl tail, suggests its potential to self-assemble in solution. Depending on the solvent and concentration, this compound could form various supramolecular architectures, such as micelles or bilayers.

In the solid state, the crystal structure of this compound would be dictated by a network of hydrogen bonds involving the amidinium group and the chloride counter-ion, as well as van der Waals interactions between the tert-butyl groups. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular networks. The principles of self-assembly are often guided by the tendency to form stable, repeating structural motifs. nih.gov While specific studies on the self-assembly of this compound are not prevalent, the general behavior of amidinium salts suggests a high propensity for forming ordered crystalline lattices.

The formation of double-stranded supramolecular assemblies through salt bridge formation between amidinium and carboxylate functionalities has been demonstrated with other amidine derivatives, highlighting the potential for pivalamidine to participate in the programmed assembly of complex architectures. acs.org

Coordination Chemistry with Metal Cations

The amidine functional group is a versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions. sphinxsai.combohrium.com Pivalamidine, typically after deprotonation of its hydrochloride salt, can act as a mono- or bidentate ligand, coordinating to metal centers through its nitrogen atoms. The coordination chemistry of amidines is extensive, with numerous examples of complexes with transition metals and main group elements. semanticscholar.orgbohrium.com

The design of ligands for specific applications in catalysis, materials science, and medicine often incorporates the amidine moiety due to its strong σ-donating properties and its ability to stabilize various oxidation states of metal ions. Pivalamidine, as a ligand, presents a combination of a good donor group and a sterically demanding substituent. This steric bulk can be used to control the coordination number and geometry of the resulting metal complex, potentially leading to the formation of coordinatively unsaturated species with interesting reactivity.

Amidines can adopt several coordination modes, including:

Monodentate: Coordination through one of the nitrogen atoms.

Bidentate chelating: Both nitrogen atoms coordinating to the same metal center, forming a four-membered ring.

Bidentate bridging: The two nitrogen atoms bridging two different metal centers.

The choice of coordination mode is influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The deprotonated pivalamidinate anion is a particularly effective bridging ligand, capable of supporting metal-metal interactions.

Table 2: Common Coordination Modes of Amidinate Ligands

| Coordination Mode | Description | Structural Motif |

| Monodentate | One nitrogen atom is bonded to the metal center. | M-N-C(R)-NR' |

| Bidentate Chelating | Both nitrogen atoms are bonded to the same metal center. | M(N-C(R)-N) |

| Bidentate Bridging | The nitrogen atoms are bonded to two different metal centers. | M-N-C(R)-N-M' |

Photophysical Properties of Coordination Compounds

For instance, coordination to d-block metals with filled or partially filled d-orbitals can lead to the emergence of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions in the electronic spectrum. These transitions can result in luminescence, making such complexes potentially useful as phosphorescent materials for applications in lighting, displays, and sensing. rsc.org

Future Research Directions for Pivalamidine Hydrochloride

Elucidating Complete Interaction Profiles with Biological Targets (In Vivo and Mechanistic Studies)

A crucial area for future research is to comprehensively understand how pivalamidine hydrochloride interacts with biological systems. The amidine functional group is a known pharmacophore present in numerous biologically active compounds, suggesting that this compound could exhibit interesting physiological effects. researchgate.netrsc.org

Future in vivo studies in animal models are essential to determine the pharmacokinetic and pharmacodynamic profiles of this compound. Such studies would provide insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are fundamental for any potential therapeutic development.

Mechanistic studies should aim to identify the specific molecular targets of this compound. Amidine derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.gov For instance, some amidine-containing compounds act as agonists for muscarinic receptors, while others have shown inhibitory activity against various enzymes. nih.gov Investigating the interaction of this compound with a panel of receptors and enzymes could reveal its mechanism of action. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify its binding partners.

Furthermore, given that some diamidines are known to bind to the minor groove of DNA, it would be pertinent to investigate whether this compound shares this property. nih.govnih.gov Understanding its interaction with nucleic acids could open up avenues for its use in applications targeting DNA-related processes.

Exploring Novel Synthetic Routes and Derivatization Strategies

The development of efficient and versatile synthetic methodologies is paramount for the future exploration of this compound and its analogs. While some synthetic routes for similar amidine hydrochlorides exist, optimizing these processes for large-scale and cost-effective production is a key research objective. One known method for the synthesis of 2-methylpropanimidamide hydrochloride involves the use of ethyl isobutyrimidate hydrochloride as a starting material. chemicalbook.com Future research could focus on developing novel catalytic systems or flow chemistry approaches to improve yield, purity, and sustainability of the synthesis.

A significant area of future research lies in the derivatization of the this compound scaffold. docksci.com By chemically modifying the core structure, a library of new compounds with potentially enhanced or novel biological activities can be generated. Derivatization strategies could include:

N-Substitution: Introducing various substituents on the nitrogen atoms of the amidine group to modulate properties like lipophilicity, basicity, and receptor-binding affinity.

Bioisosteric Replacement: Replacing the pivaloyl group with other bulky alkyl or aryl groups to explore the structure-activity relationship (SAR).

Prodrug Approaches: Designing prodrugs of this compound to improve its pharmacokinetic properties, such as oral bioavailability and targeted delivery. Amidoxime prodrugs, for example, have been successfully used to improve the oral absorption of amidines. mdpi.com

The synthesized derivatives would then need to be screened for their biological activities to identify lead compounds for further development.

Advanced Computational Modeling for Predictive Research

In silico methods can significantly accelerate the research and development process for this compound by providing predictive insights into its properties and interactions. mdpi.comnih.govresearchgate.net Advanced computational modeling can be employed in several key areas:

Molecular Docking: To predict the binding modes and affinities of this compound and its derivatives with various biological targets. ajchem-a.com This can help in prioritizing compounds for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound when interacting with its biological targets. MD simulations can provide a deeper understanding of the stability of the ligand-receptor complex and the key interactions involved.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models that correlate the chemical structure of pivalamidine derivatives with their biological activity. These models can guide the design of new derivatives with improved potency and selectivity.

ADMET Prediction: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

These computational approaches, when used in conjunction with experimental data, can create a powerful iterative cycle of design, synthesis, and testing to optimize the properties of this compound-based compounds.

Development of this compound in Catalysis and Materials Science

The unique structural and electronic properties of the amidine moiety suggest that this compound and its derivatives could find applications beyond the biological realm, specifically in catalysis and materials science.

In the field of catalysis , amidines are known to act as ligands for transition metals, forming complexes with interesting catalytic activities. Future research could explore the use of this compound as a ligand for various metal centers to create novel catalysts for organic synthesis. For instance, aluminum complexes with amidine-imine ligands have been investigated for their catalytic applications. mdpi.com The bulky pivaloyl group in pivalamidine could provide steric hindrance that influences the selectivity of catalytic reactions.

In materials science , the ability of amidines to form strong hydrogen bonds and coordinate with metal ions could be exploited for the design of new materials. researchgate.net Potential research directions include:

Supramolecular Assemblies: Investigating the self-assembly of this compound into well-defined supramolecular structures through hydrogen bonding.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound or its derivatives as organic linkers to construct coordination polymers and MOFs with potential applications in gas storage, separation, and catalysis. nih.gov

Polymer Science: Exploring the use of pivalamidine-containing monomers in polymerization reactions to create functional polymers with unique properties.

Translational Research and Clinical Potential

Should initial in vitro and in vivo studies reveal significant biological activity, a clear pathway for the translational research and potential clinical development of this compound or its derivatives should be established. This would involve a multi-step process:

Preclinical Development: Promising lead compounds would need to undergo rigorous preclinical testing to evaluate their efficacy in relevant disease models and to conduct comprehensive safety and toxicology studies. This phase would also involve the development of a scalable synthesis process and a suitable formulation for administration. The in vivo efficacy of other amidine derivatives has been demonstrated in various disease models, providing a framework for these studies. nih.govresearchgate.netresearchgate.net

Investigational New Drug (IND) Application: Upon successful completion of preclinical studies, an IND application would be submitted to regulatory authorities to seek permission to initiate clinical trials in humans.

Clinical Trials: A phased approach to clinical trials (Phase I, II, and III) would be necessary to evaluate the safety, dosage, efficacy, and side effects of the drug candidate in human subjects.

The potential clinical applications of this compound would be dictated by its identified biological activity. Given the diverse activities of other amidine-containing compounds, potential therapeutic areas could include infectious diseases, inflammatory disorders, or oncology. nih.govmdpi.comfrontiersin.orgmdpi.com

常见问题